molecular formula C11H6N2O2S2 B13313345 3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid

Cat. No.: B13313345
M. Wt: 262.3 g/mol
InChI Key: BIPPXAOFXDULFE-UHFFFAOYSA-N
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Description

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is a compound with the molecular formula C11H6N2O2S2 and a molecular weight of 262.31 . This compound is notable for its applications in proteomics research . It features a cyano group, a mercapto group, and a thienyl group attached to an isonicotinic acid backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-cyano-2-mercapto-6-thien-2-ylisonicotinic acid involves several steps, typically starting with the preparation of the thienyl and isonicotinic acid precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as sodium borohydride can convert the cyano group to an amine group.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides to form thioethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-cyano-2-mercapto-6-thien-2-ylisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the mercapto group can form disulfide bonds, altering the protein’s structure and function. These interactions can modulate various biological pathways, making the compound useful in studying protein functions and developing therapeutic agents .

Comparison with Similar Compounds

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid can be compared with other similar compounds, such as:

    2-Cyano-3-mercapto-4-thienylisonicotinic acid: Similar structure but different positioning of functional groups.

    3-Cyano-2-mercapto-5-thienylisonicotinic acid: Similar structure with a different thienyl group position.

    2-Cyano-3-mercapto-6-thienylbenzoic acid: Similar functional groups but attached to a benzoic acid backbone.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .

Properties

Molecular Formula

C11H6N2O2S2

Molecular Weight

262.3 g/mol

IUPAC Name

3-cyano-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C11H6N2O2S2/c12-5-7-6(11(14)15)4-8(13-10(7)16)9-2-1-3-17-9/h1-4H,(H,13,16)(H,14,15)

InChI Key

BIPPXAOFXDULFE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(=O)O

Origin of Product

United States

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